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molecular formula C10H10Cl2O B8513913 2-(3-Chlorophenyl)-2-methylpropanoyl chloride

2-(3-Chlorophenyl)-2-methylpropanoyl chloride

Cat. No. B8513913
M. Wt: 217.09 g/mol
InChI Key: FEFANGBGBRYXLF-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

2-(3-Chlorophenyl)-2-methylpropanoic acid (5.7 g, 28.7 mmol) was stirred in thionyl chloride (100 mL) for 2 hours at reflux. The thionyl chloride was removed under vacuum to give the product (5.69 g).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:13])([CH3:12])[C:9](O)=[O:10])[CH:5]=[CH:6][CH:7]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:13])([CH3:12])[C:9]([Cl:16])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C(=O)O)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C(=O)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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